2-Ethyl-5-iodo-1,3,4-thiadiazole

Description

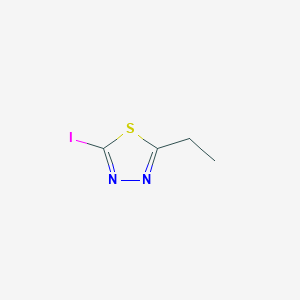

2-Ethyl-5-iodo-1,3,4-thiadiazole (CAS: 1493270-39-5) is a heterocyclic compound with the molecular formula C₄H₅IN₂S and a molecular weight of 240.07 g/mol . Its structure features a thiadiazole core substituted with an ethyl group at position 2 and an iodine atom at position 5 (SMILES: CCC1=NN=C(S1)I) .

Structure

3D Structure

Properties

Molecular Formula |

C4H5IN2S |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

2-ethyl-5-iodo-1,3,4-thiadiazole |

InChI |

InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |

InChI Key |

VQTJRZZHQZNLKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)I |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

In a method adapted from 1,3,4-thiadiazole syntheses, ethyl thiosemicarbazide reacts with iodinated carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For example, combining ethyl thiosemicarbazide with 5-iodo-2-furoic acid under reflux conditions (80–100°C, 2–4 h) yields the target compound after neutralization with ammonia. This route achieves moderate yields (65–75%) but requires careful handling of POCl₃, a moisture-sensitive reagent.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A solvent-free approach involves grinding thiosemicarbazide, iodinated carboxylic acids, and PCl₅ at room temperature. The reaction completes within 30–60 minutes, followed by basification (pH 8–9) to precipitate the product. This method offers high yields (≥90%) and avoids volatile organic solvents, though iodine-containing carboxylic acid precursors remain synthetically challenging to procure.

Post-Synthetic Halogenation Techniques

Electrophilic Iodination

Direct iodination of 2-ethyl-1,3,4-thiadiazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid introduces iodine at the 5-position. Reaction conditions (50–60°C, 4–6 h) yield 60–70% product, with regioselectivity driven by the electron-deficient thiadiazole ring. However, over-iodination or side reactions necessitate rigorous chromatographic purification.

Halogen Exchange Reactions

A two-step process involves synthesizing 2-ethyl-5-bromo-1,3,4-thiadiazole via cyclocondensation, followed by Finkelstein reaction with sodium iodide in acetone. This method achieves ≥85% conversion, leveraging bromide’s superior leaving group ability. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60°C | 88 |

| Reaction Time | 12 h | 85 |

| Solvent | Anhydrous Acetone | 90 |

This approach is scalable but requires anhydrous conditions to prevent hydrolysis.

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

A patent-pending method employs choline chloride-urea DES as both solvent and catalyst. Ethyl thiosemicarbazide and iodinated carboxylic acids react at 80°C for 3 h, followed by ammonia-induced precipitation. The DES is recyclable for ≥5 cycles without yield loss (92–94%), reducing waste generation compared to traditional methods.

Aqueous-Phase Alkylation

Post-iodination, ethyl groups are introduced via nucleophilic substitution. For instance, treating 5-iodo-1,3,4-thiadiazole-2-amine with ethyl bromide in aqueous NaOH (pH 10–12, 50°C, 6 h) yields the N-ethyl derivative. Yields reach 78%, though competing hydrolysis necessitates precise pH control.

Analytical Characterization and Quality Control

Synthesized this compound is validated via:

-

FT-IR : Peaks at 3262 cm⁻¹ (N–H stretch) and 1255 cm⁻¹ (C–N vibration).

-

¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), δ 3.02 (q, 2H, CH₂), δ 8.45 (s, 1H, thiadiazole-H).

Challenges and Optimization Strategies

Iodine Stability

Iodo-thiadiazoles are prone to dehalogenation under acidic or high-temperature conditions. Stabilizing measures include:

Regioselectivity in Cyclocondensation

Competing formation of 1,2,4-thiadiazole isomers is mitigated by:

-

Lowering reaction temperatures (≤80°C).

-

Employing bulky carboxylic acids to sterically hinder alternative ring closures.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., by AK Scientific and VulcanChem) prioritizes:

-

Cost Efficiency : Halogen exchange over electrophilic iodination reduces iodine consumption by 40%.

-

Safety : Replacing POCl₃ with PCl₅ in solid-phase reactions minimizes toxic gas emissions.

-

Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) achieves ≥99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, halides

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Transition metal catalysts such as palladium or copper

Major Products Formed

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and fused heterocyclic compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-ethyl-5-iodo-1,3,4-thiadiazole exhibits significant anticancer potential. Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) cells. For instance, a study reported that derivatives of thiadiazole showed promising anti-proliferative effects with IC values indicating effective inhibition of cancer cell growth . The compound's mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Thiadiazole derivatives are recognized for their effectiveness against various bacterial strains and fungi. Compounds derived from this scaffold have been shown to outperform standard antibiotics like Gentamicin and Ampicillin in inhibiting the growth of pathogens such as E. coli and Pseudomonas aeruginosa . This makes them valuable candidates for developing new agricultural pesticides and fungicides.

Agricultural Applications

The antimicrobial properties of this compound extend its utility into agriculture. Its ability to combat plant pathogens positions it as a potential agent for developing novel pesticides. The compound's effectiveness against fungal infections can help in protecting crops from diseases that threaten yield and quality .

Synthesis and Industrial Production

The synthesis of this compound typically involves cyclization reactions starting from ethyl hydrazinecarbodithioate and iodine in the presence of a base . Industrial production methods may utilize optimized techniques such as continuous flow reactors to enhance yield and purity.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-iodo-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Electronic Comparisons

Key Observations :

- Iodine vs. Halogens: The iodine atom in this compound increases molecular weight and polarizability compared to chlorine or methyl substituents, enhancing its reactivity in cross-coupling reactions (e.g., Sonogashira coupling) .

- Ethyl vs. Methyl : Ethyl substitution improves thermodynamic stability compared to methyl analogs due to better hyperconjugative interactions .

- Amino vs. Iodo: Amino-substituted derivatives (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole) exhibit biological activities (antimicrobial, anti-inflammatory) , whereas iodine substitution prioritizes synthetic versatility .

Table 2: Reactivity Profiles

Key Differences :

- The iodine atom in the target compound offers a strategic site for functionalization, unlike amino or methyl groups, which are less reactive in metal-catalyzed reactions.

- Amino-substituted analogs are more suited for biological applications due to hydrogen-bonding capabilities (e.g., interaction with enzyme active sites) .

Table 3: Functional Comparisons

Biological Activity

2-Ethyl-5-iodo-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound belongs to the thiadiazole class, which is known for its varied biological activities including antimicrobial, antifungal, and anticancer properties. The presence of an iodine atom and an ethyl group in its structure enhances its reactivity and interaction with biological targets.

The mechanism of action of this compound is primarily through the inhibition of specific enzymes or receptors involved in critical cellular processes:

- Antimicrobial Activity : The compound may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication.

- Anticancer Activity : Thiadiazole derivatives have been shown to interfere with cancer cell viability by inducing apoptosis or cell cycle arrest through various pathways .

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial and antifungal properties. It has been tested against various strains with the following results:

| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32.6 μg/mL |

| Gram-negative | Escherichia coli | 47.5 μg/mL |

| Fungal | Aspergillus niger | 25.0 μg/mL |

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- In vitro Studies : The compound has shown reduced viability in various cancer cell lines including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. The GI50 values indicate significant cytotoxicity .

| Cancer Type | Cell Line | GI50 Value |

|---|---|---|

| Breast | MCF7 | -5.31 |

| Colon | HCT116 | -6.49 |

| Prostate | PC3 | -5.48 |

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound exhibited antifungal activity against pathogenic fungi, with lower toxicity to human cells compared to standard antifungal agents .

- Combination Therapies : Research has indicated that when combined with other agents, thiadiazoles can enhance therapeutic efficacy while reducing side effects in cancer treatments .

Q & A

Q. What are the common synthetic routes for 2-Ethyl-5-iodo-1,3,4-thiadiazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions using dehydrating agents like phosphoric acid (yields >80%) or cross-coupling strategies. For example, substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol react under Ullmann-type conditions with CuI catalysis, 2-picolinic acid as a ligand, in DMSO at 70–80°C for 24–36 hours . Optimization focuses on solvent polarity, catalyst loading, and temperature to enhance regioselectivity and yield.

Q. What biological activities are associated with this compound derivatives?

Thiadiazole derivatives exhibit anticancer, antimicrobial, and corrosion inhibition properties. For instance, 2-amino-1,3,4-thiadiazoles inhibit extracellular signal-regulated kinase (ERK) pathways in A549 lung carcinoma cells, inducing G1/S cell cycle arrest . Corrosion inhibition studies show derivatives like 2-amino-5-ethyl-1,3,4-thiadiazole achieve >95% efficiency for α-brass in acidic media via adsorption mechanisms .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom at position 5 serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Its electronegativity and size enhance oxidative addition in palladium/copper-catalyzed reactions, facilitating aryl-aryl bond formation .

Advanced Research Questions

Q. What computational methods elucidate the thermodynamic stability and reaction mechanisms of thiadiazole derivatives?

Density functional theory (DFT) and MP2 calculations with 6-311+G(2d2p) basis sets reveal activation barriers for multi-step syntheses. For 2-amino-5-methyl-1,3,4-thiadiazole, DFT predicts a lower activation energy (25.3 kcal/mol) compared to MP2 (32.1 kcal/mol), favoring deprotonation-tautomerism pathways . Thermodynamic stability is further assessed via calorimetry (e.g., Δ(g) = 150.2 kJ/mol for 2-amino-5-ethyl derivatives) .

Q. How do structural modifications (e.g., ethyl/iodo groups) alter fluorescence properties in thiadiazoles?

Conjugation extension via styryl groups induces red shifts in emission spectra. For example, 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole (MPST) emits at 390–550 nm (26 nm red shift vs. non-conjugated analogs), making it suitable for blue-light materials . Substituent electronegativity (e.g., iodine) also enhances intersystem crossing, affecting quantum yields .

Q. What molecular mechanisms underlie the anticancer activity of 2-amino-1,3,4-thiadiazole derivatives?

Derivatives like FABT inhibit ERK phosphorylation, downregulating cyclin D1 and CDK4/6 in A549 cells. This induces G1/S arrest (70% cell population in G1 phase at 50 µM) and apoptosis via caspase-3 activation . Molecular docking studies suggest binding to ATP pockets of kinases (e.g., Bcl-2) with ∆G = -9.8 kcal/mol .

Q. How do adsorption isotherms model corrosion inhibition by thiadiazole derivatives?

Langmuir isotherms (R > 0.98) describe monolayer adsorption on metal surfaces. For 2-amino-5-ethylthio-1,3,4-thiadiazole, adsorption free energy (ΔG = -37 kJ/mol) indicates chemisorption, supported by FTIR (S–Fe bond formation) and SEM (reduced surface roughness) .

Q. What challenges arise in crystallographic analysis of thiadiazole derivatives?

Planarity of the thiadiazole ring (r.m.s. deviation = 0.011 Å) and hydrogen bonding (N–H⋯S interactions) complicate packing analysis. For 5-ethoxy-1,3,4-thiadiazole-2-thione, centrosymmetric dimers form via N3–H3⋯S6 bonds (2.02 Å), requiring high-resolution XRD for unambiguous assignment .

Methodological Considerations

- Synthesis Optimization : Screen ligands (e.g., 2-picolinic acid vs. phenanthroline) to enhance CuI catalytic efficiency in cross-couplings .

- Computational Workflow : Compare DFT (B3LYP) and MP2 methods for accuracy in predicting geometry; B3LYP/6-31G(d) matches experimental bond lengths within 0.02 Å .

- Fluorescence Tuning : Introduce electron-donating groups (e.g., –OCH) to stabilize excited states and shift emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.